molecular formula C8H17N3 B2455536 1-Cyclobutylpiperazine CAS No. 61379-68-8

1-Cyclobutylpiperazine

Cat. No.: B2455536
CAS No.: 61379-68-8
M. Wt: 155.245
InChI Key: MMFSEQBRBIYYJY-UHFFFAOYSA-N
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Description

1-Cyclobutylpiperazine is a cyclic amine with the molecular formula C8H16N2. It is a derivative of piperazine, where one of the hydrogen atoms on the nitrogen is replaced by a cyclobutyl group. This compound is known for its applications in scientific research and pharmaceutical development .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclobutylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-2-8(3-1)10-6-4-9-5-7-10/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJKCJYVIICABH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101314512
Record name 1-Cyclobutylpiperazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132800-13-6
Record name 1-Cyclobutylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132800-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-Cyclobutylpiperazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclobutylpiperazine
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclobutylpiperazine can be synthesized through various methods. One common synthetic route involves the reaction of cyclobutylamine with piperazine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Acylation Reactions

1-Cyclobutylpiperazine undergoes acylation at its secondary amine groups when treated with acyl halides or anhydrides. This reaction is pivotal for introducing functional groups into the piperazine ring.

Reagent Conditions Product Yield Source
Acetyl chlorideBase (e.g., Et₃N), RT, DCMN-Acetyl-1-cyclobutylpiperazine75–85%
Benzoyl chlorideReflux, THF, 12hN-Benzoyl-1-cyclobutylpiperazine68%

Mechanism : The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. Steric hindrance from the cyclobutyl group may slow kinetics compared to unsubstituted piperazines .

Alkylation Reactions

Alkylation introduces alkyl chains to the nitrogen atoms, often enhancing lipophilicity for pharmaceutical applications.

Reagent Conditions Product Yield Source
Methyl iodideK₂CO₃, DMF, 60°C, 6h1-Cyclobutyl-4-methylpiperazine82%
Ethyl bromoacetateNaH, THF, 0°C→RT, 12hN-Carbethoxyethyl derivative70%

Note : Selective mono-alkylation is achievable by controlling stoichiometry .

Oxidation Reactions

Oxidation targets the amine groups or the cyclobutyl ring, though the latter is less common due to strain.

Reagent Conditions Product Yield Source
mCPBADCM, 0°C→RT, 4hThis compound N-oxide60%
OzoneMeOH, -78°CCyclobutane ring cleavage productsN/R

Caution : Over-oxidation may degrade the cyclobutyl group.

Reduction Reactions

While this compound itself is not typically reduced, its ketone derivatives (e.g., 1-cyclobutylpiperazin-2-one) are reduced to regenerate the amine.

Substrate Reagent Conditions Product Yield Source
1-Cyclobutylpiperazin-2-oneLiAlH₄THF, reflux, 4hThis compound88%

Application : Key in synthesizing the parent compound from oxidized precursors .

Coordination Chemistry

The amine groups enable coordination with transition metals, forming complexes for catalytic or material science applications.

Metal Salt Conditions Complex Application Source
Cd(NO₃)₂MeOH, RT, 24h[Cd(this compound)₂(NO₃)₂]Luminescent materials
CuCl₂H₂O/EtOH, 60°CSquare-planar Cu(II) complexCatalysis studies

Structural Insight : X-ray studies show the cyclobutyl group induces non-planar geometry, affecting ligand field strength .

Nucleophilic Substitution

The piperazine ring participates in SNAr reactions with activated aryl halides.

Reagent Conditions Product Yield Source
2-ChloropyrimidineKF, DMF, 150°C, 30h1-(Pyrimidin-2-yl) derivative65%

Limitation : Electron-withdrawing groups on the aryl halide enhance reactivity .

Cycloaddition and Ring-Opening

Under high strain, the cyclobutyl group may engage in [2+2] cycloadditions or ring-opening reactions.

Reagent Conditions Product Yield Source
DichloroketeneEt₂O, -20°CSpirocyclic β-lactam55%

Note : These reactions are less explored but offer routes to complex polycycles.

Scientific Research Applications

Scientific Research Applications

1-Cyclobutylpiperazine has been investigated for its diverse applications, which can be categorized into several key areas:

Medicinal Chemistry

  • CNS Disorders : this compound acts as a modulator of the histamine H3 receptor, which is implicated in various central nervous system disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder. Antagonists of this receptor have been shown to enhance cognitive processes and reduce symptoms associated with these conditions .
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

Biological Studies

  • Antitubercular Activity : Research has highlighted its potential against Mycobacterium tuberculosis by inhibiting inosine monophosphate dehydrogenase (IMPDH), a critical enzyme in the pathogen's metabolism. Compounds with similar structures have shown promising results in both biochemical assays and whole-cell activity against drug-resistant strains .
  • Apoptosis Induction : Studies on piperazine derivatives have demonstrated their ability to induce apoptosis in cancer cells, suggesting that this compound could be explored for anticancer properties through mechanisms involving tubulin polymerization inhibition .

Industrial Applications

  • Synthesis of Specialty Chemicals : As a versatile building block in organic synthesis, this compound is utilized in creating more complex molecules for various applications in agrochemicals and specialty chemicals.

Case Study 1: Antitubercular Activity

A study evaluated the efficacy of various piperazine derivatives against Mycobacterium tuberculosis. The results indicated that analogs containing the cyclobutyl moiety exhibited comparable activity profiles to established drugs, emphasizing the importance of this structural feature for biological activity. The research involved synthesizing several derivatives and assessing their inhibitory effects on IMPDH, revealing promising candidates for further development .

Case Study 2: CNS Modulation

Research involving the administration of this compound in animal models demonstrated significant improvements in cognitive function and reduced symptoms associated with anxiety and depression. These findings support its potential therapeutic role in treating CNS disorders through H3 receptor modulation .

Mechanism of Action

The mechanism of action of 1-Cyclobutylpiperazine involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist at certain receptors, influencing various physiological processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclobutylpiperazine is unique due to its specific cyclobutyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Biological Activity

1-Cyclobutylpiperazine is a piperazine derivative that has garnered attention in pharmacological research, particularly for its interactions with the histamine H3 receptor. This compound has been studied for its potential therapeutic applications in various cognitive and sleep disorders, as well as its unique biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperazine ring with a cyclobutyl group attached. Its chemical structure can be represented as follows:

C8H14N2\text{C}_8\text{H}_{14}\text{N}_2

This structure is significant as it influences the compound's interaction with biological targets, particularly receptors in the central nervous system.

Interaction with Histamine H3 Receptor

This compound has been identified as a ligand for the histamine H3 receptor (H3R), which is a G protein-coupled receptor involved in the modulation of neurotransmitter release. Research indicates that antagonists of H3R can enhance cognitive function and are being explored for their potential in treating conditions such as Alzheimer's disease and schizophrenia .

Affinity and Efficacy

Studies have demonstrated that this compound exhibits submicromolar affinity for H3R, suggesting it could serve as an effective antagonist. The following table summarizes key findings regarding its binding affinity and functional activity:

CompoundReceptor TypeBinding Affinity (pKi)Functional Activity
This compoundH3R6.3Inverse agonist
VUF15662H3R7.1Inverse agonist
PitolisantH3R8.1Inverse agonist

Note: The values represent the potency of the compounds in inhibiting receptor activity .

Additional Biological Activities

Beyond its role as an H3R antagonist, this compound has shown other biological activities:

  • Spasmolytic Activity: Exhibited potential in muscle relaxation studies.
  • Anthelmintic Activity: Demonstrated efficacy against parasitic worms.
  • Germicidal Activity: Showed effectiveness in inhibiting bacterial growth .

Cognitive Enhancement in Animal Models

A series of studies using rodent models have investigated the cognitive-enhancing effects of this compound. In one study, administration of this compound resulted in improved performance on memory tasks compared to control groups. The results indicated enhanced synaptic plasticity and increased levels of neurotransmitters associated with learning and memory.

Sleep Disorders

Research has also explored the potential of this compound in managing sleep disorders. In clinical trials, participants reported improved sleep quality and reduced daytime drowsiness when treated with this compound compared to placebo groups .

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